Heneicomycin

Descripción general

Descripción

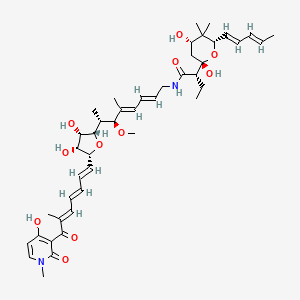

Heneicomycin is an antibiotic compound that belongs to the elfamycin family. It was initially isolated from cultures of Streptomyces filipinensis and is known for its antibacterial properties. The molecular formula of this compound is C44H62N2O11 . It is structurally similar to other antibiotics in the elfamycin family, such as efrotomycin and mocimycin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Heneicomycin is primarily produced through fermentation processes involving specific strains of Streptomyces. The strain Streptomyces sp. GE44282 is known to co-produce this compound and Aurodox . The bioconversion of this compound to Aurodox is substrate-specific and can be achieved using both growing and resting cells of Streptomyces sp. GE44282 .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps, including solvent extraction and chromatography, to isolate the antibiotic in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

Heneicomycin undergoes several types of chemical reactions, including:

Reduction: Reduction reactions can modify the functional groups present in this compound, altering its antibacterial activity.

Substitution: Substitution reactions can replace specific functional groups in this compound, potentially leading to the formation of new derivatives with different properties.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes .

Major Products Formed

The major product formed from the oxidation of this compound is Aurodox, which has enhanced antibacterial properties due to the presence of the hydroxyl group at the C30 position .

Aplicaciones Científicas De Investigación

Introduction to Heneicomycin

This compound is a natural product derived from the actinomycete Streptomyces filipinensis. This compound has garnered attention for its diverse biological activities, particularly its antibacterial and anticancer properties. The exploration of this compound's applications spans various scientific fields, including microbiology, pharmacology, and medicinal chemistry.

Antibacterial Properties

This compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's mechanism of action involves inhibition of protein synthesis, specifically targeting elongation factors essential for bacterial growth .

Anticancer Activity

Research indicates that this compound possesses anticancer properties, making it a candidate for further investigation in oncology. It has shown efficacy in inhibiting the proliferation of cancer cell lines, which may be attributed to its ability to disrupt microtubule dynamics and induce apoptosis in malignant cells .

Case Studies

- Antibacterial Screening : A study screened various strains of Streptomyces for antibacterial activity, identifying this compound as a potent inhibitor against multiple pathogens. The screening utilized high-throughput methods to evaluate the compound's efficacy .

- Cancer Cell Line Studies : In vitro studies have demonstrated that this compound can significantly reduce the viability of several cancer cell lines. These studies often involve assessing cell proliferation rates and apoptosis markers following treatment with varying concentrations of this compound .

Research Findings

Mecanismo De Acción

Heneicomycin exerts its antibacterial effects by inhibiting the bacterial elongation factor Tu (EF-Tu), which is essential for protein synthesis in bacteria . By binding to EF-Tu, this compound prevents the proper functioning of the protein synthesis machinery, leading to the inhibition of bacterial growth and proliferation .

Comparación Con Compuestos Similares

Heneicomycin is structurally similar to other antibiotics in the elfamycin family, such as:

Mocimycin (Kirromycin): Mocimycin shares a similar mechanism of action with this compound but has different structural modifications that affect its activity.

X-5108 (Goldinomycin): Goldinomycin is another related compound with similar antibacterial properties but distinct structural features.

This compound’s uniqueness lies in its specific structural modifications, which contribute to its distinct antibacterial activity and potential for bioconversion to Aurodox .

Actividad Biológica

Heneicomycin is a complex antibiotic compound derived from the actinobacterium Streptomyces filipinensis. Its structure, characterized by a molecular formula of C44H62N2O11, was elucidated through various spectroscopic techniques, revealing its potential as a significant antibacterial agent. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a member of the macrolide antibiotics, featuring a large lactone ring. The compound is typically isolated as an amorphous yellow powder and exhibits a variety of biological activities. Its structural complexity contributes to its interaction with microbial targets, making it an intriguing subject for pharmacological research.

Spectrum of Activity

This compound has been shown to possess significant antibacterial activity against various Gram-positive bacteria. Notably, it demonstrates effectiveness against strains such as Staphylococcus aureus and Enterococcus faecium. However, its activity against Gram-negative bacteria is limited, which is a common characteristic among many macrolide antibiotics.

| Microorganism | Sensitivity |

|---|---|

| Staphylococcus aureus | Sensitive |

| Enterococcus faecium | Sensitive |

| Escherichia coli | Resistant |

| Pseudomonas aeruginosa | Resistant |

The primary mechanism by which this compound exerts its antibacterial effects involves inhibition of protein synthesis. It binds to the 50S ribosomal subunit, obstructing peptide bond formation and thus halting bacterial growth. This action is similar to that of other macrolides, which are known to interfere with the translation process in bacteria.

Study 1: Antibacterial Efficacy

A study conducted by Dewey et al. (1998) evaluated the antibacterial efficacy of this compound against various pathogens. The results indicated that this compound effectively inhibited the growth of several clinically relevant strains, reinforcing its potential use in treating infections caused by resistant Gram-positive bacteria .

Study 2: Structural Analysis and Biosynthesis

Research into the biosynthetic pathways of this compound revealed that it is produced via a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system. This discovery highlights the genetic complexity involved in the production of this compound and suggests avenues for synthetic biology applications to enhance yield or modify its structure for improved efficacy .

Propiedades

IUPAC Name |

(2S)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H62N2O11/c1-10-12-14-22-34-43(6,7)33(48)26-44(54,57-34)30(11-2)41(52)45-24-18-17-20-28(4)39(55-9)29(5)40-38(51)37(50)32(56-40)21-16-13-15-19-27(3)36(49)35-31(47)23-25-46(8)42(35)53/h10,12-23,25,29-30,32-34,37-40,47-48,50-51,54H,11,24,26H2,1-9H3,(H,45,52)/b12-10+,15-13+,18-17+,21-16+,22-14+,27-19+,28-20+/t29-,30-,32-,33+,34+,37+,38+,39-,40+,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKGDSUWMXCVJEA-ZODLGNRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(CC(C(C(O3)C=CC=CC)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)[C@@]3(C[C@@H](C([C@@H](O3)/C=C/C=C/C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H62N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

795.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66170-37-4 | |

| Record name | Heneicomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066170374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.